molecular formula C19H22ClN B1679972 Nortriptyline hydrochloride CAS No. 894-71-3

Nortriptyline hydrochloride

Cat. No. B1679972
CAS RN: 894-71-3
M. Wt: 299.8 g/mol
InChI Key: SHAYBENGXDALFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nortriptyline hydrochloride is a tricyclic antidepressant used to treat depression . It is thought to work by increasing the activity of serotonin in the brain . It is also used to treat nerve pain and is more potent inhibitor of the norepinephrine transporter than the serotonin transporter .


Synthesis Analysis

A UV spectrophotometric and RP-HPLC methods were developed and validated for determination of Nortriptyline hydrochloride in tablet dosage form . Also, complex equilibria in the aqueous phase and solid-phase transformations were characterized by a detailed analysis of the solubility measurements .


Molecular Structure Analysis

Nortriptyline hydrochloride has a molecular formula of C19H22ClN . The nortriptyline molecule crystallized with a ‘butterfly’ fold angle of 124.3 (2) degrees and an extended propylamino side chain .


Chemical Reactions Analysis

Nortriptyline hydrochloride reacts with KMnO4 in acidic and basic media . In acidic medium, the decrease in absorbance at 525.5 nm and in basic medium, the increase in absorbance at 608.5 nm were measured as a function of time .


Physical And Chemical Properties Analysis

Nortriptyline hydrochloride is a solid form with a characteristic odor . Its molecular weight is 299.8 g/mol . The complex equilibria in the aqueous phase and solid-phase transformations were characterized by a detailed analysis of the solubility measurements .

Scientific Research Applications

Mechanism of Action

Target of Action

Nortriptyline hydrochloride primarily targets Monoamine Transporters (MATs) . These transporters play a crucial role in regulating the levels of monoamine neurotransmitters such as serotonin and norepinephrine in the brain .

Mode of Action

Nortriptyline hydrochloride is a tricyclic antidepressant (TCA) . It exerts its antidepressant effects likely by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes . This inhibition increases the synaptic concentration of these neurotransmitters, enhancing their signal transmission .

Biochemical Pathways

The increased levels of serotonin and norepinephrine in the brain can lead to downstream effects on various biochemical pathways. These effects can result in changes in mood, perception, and response to stress, which are often disrupted in depressive disorders .

Pharmacokinetics

Nortriptyline hydrochloride is well absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver . Its bioavailability ranges from 32% to 79% . The drug is primarily metabolized in the liver, and the metabolites are excreted in the urine . The elimination half-life of nortriptyline hydrochloride is approximately 18–44 hours .

Result of Action

The molecular and cellular effects of nortriptyline hydrochloride’s action primarily involve changes in neurotransmitter levels and neuronal communication. By increasing the levels of serotonin and norepinephrine, nortriptyline hydrochloride can help restore normal mood and alleviate the symptoms of depression .

Action Environment

The action, efficacy, and stability of nortriptyline hydrochloride can be influenced by various environmental factors. For instance, factors such as pH can affect the drug’s absorption and distribution. Additionally, individual factors like genetics can influence how a person metabolizes the drug, which can impact its efficacy and potential side effects .

Safety and Hazards

Nortriptyline hydrochloride is not recommended for use in children . It may increase the risk of suicidal thinking and behavior in children, adolescents, and young adults . It should not be used if you recently had a heart attack .

Future Directions

Nortriptyline hydrochloride has been demonstrated by numerous studies to have antitumor effects . It inhibits gastric cancer by inducing oxidative stress by triggering the Keap1-Nrf2 pathway . It is anticipated to be a candidate for drug repurposing .

properties

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAYBENGXDALFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045109
Record name Nortriptyline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nortriptyline hydrochloride

CAS RN

894-71-3
Record name Nortriptyline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=894-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nortriptyline hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nortriptyline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nortriptyline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nortriptyline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nortriptyline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORTRIPTYLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00FN6IH15D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nortriptyline hydrochloride
Reactant of Route 2
Nortriptyline hydrochloride
Reactant of Route 3
Nortriptyline hydrochloride
Reactant of Route 4
Reactant of Route 4
Nortriptyline hydrochloride
Reactant of Route 5
Reactant of Route 5
Nortriptyline hydrochloride
Reactant of Route 6
Nortriptyline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.